molecular formula C11H12F2O3 B7861440 Ethyl 3-(2,5-difluorophenoxy)propanoate

Ethyl 3-(2,5-difluorophenoxy)propanoate

Cat. No.: B7861440
M. Wt: 230.21 g/mol
InChI Key: FIJCBRXCQGSRAJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-difluorophenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2,5-difluorophenoxy group. The ethyl ester group enhances volatility and solubility in organic matrices, while the 2,5-difluorophenoxy substituent introduces steric and electronic effects. Fluorine atoms on the aromatic ring likely improve stability and lipophilicity, which could influence binding to biological targets or alter odor thresholds.

Properties

IUPAC Name

ethyl 3-(2,5-difluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-15-11(14)5-6-16-10-7-8(12)3-4-9(10)13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJCBRXCQGSRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of ethyl 3-(2,5-difluorophenoxy)propanoate as a lead compound in the development of new antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 0.07 to 0.13 mg/ml against these strains, demonstrating its potential as an effective treatment option in the face of increasing multidrug resistance .

Cytotoxicity and Anthelmintic Properties

In addition to its antibacterial properties, this compound has shown promising cytotoxic effects against cancer cell lines. A comparative analysis of its derivatives revealed that some compounds exhibited cytotoxicity comparable to established chemotherapeutic agents . Furthermore, its anthelmintic activity has been evaluated with positive results against parasitic worms such as Pheretima posthuma, suggesting its utility in treating parasitic infections .

Materials Science

OLED Materials

This compound has potential applications in organic light-emitting diodes (OLEDs). Its chemical structure allows it to serve as an intermediate in the synthesis of OLED materials, contributing to advancements in display technology. The compound's properties can be tailored for use as dopants or hosts within OLED systems .

Nanomaterials and Coatings

The compound's unique fluorinated structure may also enhance its performance in nanomaterials and coatings. Fluorinated compounds are known for their hydrophobic properties, making them suitable for applications requiring water-repellent surfaces. Research into mesoporous materials incorporating this compound has shown promise in improving the stability and functionality of these materials .

Agricultural Chemistry

Pesticide Development

This compound is being explored for its potential use in pesticide formulations. Its efficacy against certain pests and pathogens positions it as a candidate for developing environmentally friendly agricultural chemicals. The fluorinated phenoxy group may enhance the bioactivity and selectivity of such pesticides .

Table 1: Antibacterial Activity of this compound Derivatives

PathogenMIC (mg/ml)Standard Drug MIC (mg/ml)
E. sakazakii0.100.031
E. coli0.080.015
S. aureus0.070.036
K. pneumonia0.11Not applicable

Table 2: Cytotoxicity Assessment Against Cancer Cell Lines

CompoundLC50 (μg/ml)Reference Compound LC50 (μg/ml)
Ethyl Derivative A280Etoposide: 9.8
Ethyl Derivative B765Etoposide: 9.8

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in pharmaceutical research, it may interact with specific enzymes or receptors to modulate biological processes. The exact mechanism of action can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

  • Structure: Propanoate ester with a methylthio (-SCH₃) substituent.
  • Applications: Key aroma compound in pineapple pulp and core, contributing to fruity notes .
  • Key Findings: Concentration: 91.21 µg/kg in pulp, 42.67 µg/kg in core .

Haloxyfop Ethoxyethyl Ester

  • Structure: Phenoxypropanoate ester with chloro, trifluoromethyl, and pyridinyl substituents .
  • Applications : Herbicide (acetyl-CoA carboxylase inhibitor).
  • Key Findings :
    • Halogenated aromatic rings enhance pesticidal activity by improving target binding and metabolic stability.

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

  • Structure: Propanoate ester fused to a thiazolidinone ring with an aminomethylene group .
  • Applications : Antimicrobial agent.
  • Key Findings: Demonstrated activity against Gram-positive bacteria and fungi due to the thiazolidinone moiety .
  • Comparison: The difluorophenoxy group may lack the heterocyclic bioactivity of thiazolidinone but could still confer antifungal properties via aromatic interactions with microbial membranes.

Table 1: Comparative Analysis of Ethyl 3-(2,5-difluorophenoxy)propanoate and Structural Analogs

Compound Name Key Substituents Applications Key Properties/Findings References
This compound 2,5-difluorophenoxy Hypothetical: Agrochemicals/Fragrance High lipophilicity, potential stability from fluorine atoms N/A
Ethyl 3-(methylthio)propanoate Methylthio (-SCH₃) Aroma compound High OAV in pineapple, sulfurous aroma profile
Haloxyfop ethoxyethyl ester Chloro, trifluoromethyl, pyridinyl Herbicide Enhanced pesticidal activity via halogenation
Ethyl 3-[5-(aminomethylene)-4-oxo-...]propanoate Thiazolidinone ring Antimicrobial Broad-spectrum antibacterial/antifungal activity

Biological Activity

Ethyl 3-(2,5-difluorophenoxy)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12F2O3 and a molecular weight of approximately 230.21 g/mol. The compound features an ethyl ester group and a phenoxy moiety substituted with two fluorine atoms at the 2 and 5 positions on the aromatic ring. The presence of fluorine enhances the compound's lipophilicity and stability, which can influence its biological activity .

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • PPAR Modulation : Similar compounds have been studied for their ability to modulate peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation and inflammation . The introduction of fluorine atoms is believed to enhance binding affinity to these receptors.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens. Compounds with similar structures have demonstrated effective inhibition against bacteria such as E. coli and S. aureus .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Activity MIC (mg/ml) Notes
This compoundAntibacterialTBDPotential for PPAR modulation; further studies needed
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoateAntibacterial0.125 - 0.109Active against E. sakazakii, K. pneumoniae
Ethyl 4-(trifluoromethylphenoxy)propanoateAntimicrobialTBDIncreased lipophilicity due to trifluoromethyl group

Case Studies

  • Antibacterial Studies : In a study evaluating various derivatives for antibacterial activity, this compound was compared with other fluorinated compounds. Results indicated that while it showed promise, further optimization of its structure could enhance its efficacy against resistant strains .
  • PPAR Activation : Research focusing on PPAR activation revealed that compounds resembling this compound exhibited varying degrees of activation, suggesting that the specific substitution pattern of fluorine atoms could significantly impact receptor binding and subsequent biological responses .

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